molecular formula C18H30N4O3 B6996079 N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide

Cat. No.: B6996079
M. Wt: 350.5 g/mol
InChI Key: IGHLOJCVDNDMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, a morpholine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-14-16(20-15(2)25-14)4-7-19-17(23)21-8-5-18(3,6-9-21)22-10-12-24-13-11-22/h4-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHLOJCVDNDMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CCNC(=O)N2CCC(CC2)(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2,5-dimethyl-1,3-oxazole.

    Introduction of the Morpholine Ring: This step involves the reaction of the oxazole derivative with a morpholine precursor under controlled conditions.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Coupling to Form the Carboxamide: The final step involves coupling the intermediate with a carboxamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide
  • Dimethyl 2,6-pyridinedicarboxylate

Uniqueness

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.